molecular formula C26H24N2O5 B2728371 (Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951984-60-4

(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2728371
CAS No.: 951984-60-4
M. Wt: 444.487
InChI Key: NKEMMSJFIAIHIZ-OYKKKHCWSA-N
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Description

This compound is a benzofuro-oxazinone derivative with a (Z)-configured pyridinylmethylene group at position 2 and a 3,4-dimethoxyphenethyl substituent at position 6. The 3,4-dimethoxyphenethyl group introduces electron-donating methoxy substituents, likely influencing solubility and receptor interactions. The pyridinylmethylene moiety may contribute to π-π stacking or hydrogen bonding in biological targets.

Properties

IUPAC Name

(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-22-5-3-17(13-23(22)31-2)9-12-28-15-20-21(32-16-28)6-4-19-25(29)24(33-26(19)20)14-18-7-10-27-11-8-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEMMSJFIAIHIZ-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.

  • Molecular Formula : C26H24N2O5
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 951984-60-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological pathways.

Anticancer Activity

Recent research has highlighted the compound's potential as a BRD4 inhibitor. BRD4 is a protein implicated in the regulation of gene expression and is often overexpressed in various cancers.

  • Mechanism of Action : The compound exhibits inhibitory activity against the bromodomain and extraterminal (BET) family proteins, particularly BRD4. In vitro studies have shown that it can significantly reduce cell proliferation in breast cancer cell lines.
    • IC50 Values : The compound's inhibitory concentration (IC50) against BRD4 has been reported to be around 0.237 μM, indicating potent activity in modulating cellular pathways associated with cancer progression .

Additional Biological Effects

In addition to its role as a BRD4 inhibitor, this compound has demonstrated effects on other cellular processes:

  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells, which is crucial for preventing tumor growth.
  • DNA Damage Induction : The compound has been shown to induce DNA damage in cancer cells, which may contribute to its anti-tumor effects by triggering apoptosis .

Data Tables

PropertyValue
Molecular FormulaC26H24N2O5
Molecular Weight444.5 g/mol
CAS Number951984-60-4
IC50 (BRD4 Inhibition)0.237 μM
Cell Cycle Phase ArrestedG1 Phase

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and TNBC cell lines, treatment with the compound resulted in significant reductions in cell viability and proliferation rates. This suggests that the compound could be further developed as a therapeutic agent for breast cancer treatment.
  • Mechanistic Studies : Further mechanistic studies revealed that the compound not only inhibits BRD4 but also modulates the expression of genes involved in cell survival and proliferation, such as c-MYC.

Comparison with Similar Compounds

Substituent Variations in Benzofuro-Oxazinone Derivatives

The compound’s closest analogs differ in substituents at positions 2 and 8, as summarized below:

Compound Position 2 Substituent Position 8 Substituent Key Structural Differences Reference
(Z)-8-(3,4-Dimethoxyphenethyl)-2-(Pyridin-4-ylmethylene)-... Pyridin-4-ylmethylene 3,4-Dimethoxyphenethyl Reference compound; balanced lipophilicity from methoxy groups.
(Z)-8-(4-Fluorophenethyl)-2-(Pyridin-4-ylmethylene)-... (1,4-dioxane solvate) Pyridin-4-ylmethylene 4-Fluorophenethyl Fluorine substitution enhances electronegativity; 1,4-dioxane improves crystallinity.
(Z)-2-(4-Methoxybenzylidene)-8-(Pyridin-2-ylmethyl)-... 4-Methoxybenzylidene Pyridin-2-ylmethyl Pyridine ring position (2 vs. 4) alters hydrogen-bonding potential; methoxy adds polarity.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenethyl group (reference compound) increases electron density compared to the 4-fluorophenethyl group in . This may enhance interactions with hydrophobic pockets in biological targets .
  • Pyridine Position: The pyridin-4-ylmethylene group (reference compound) vs.

Functional Group Impact on Physicochemical Properties

  • Methoxy vs. Fluorine : The 3,4-dimethoxy substitution (reference compound) increases molecular weight (MW ≈ 490 g/mol) compared to the 4-fluorophenethyl analog (MW ≈ 470 g/mol). Methoxy groups may improve solubility in polar solvents but reduce membrane permeability .
  • Dioxane Solvate : The analog in forms a 1:1 solvate with 1,4-dioxane, which stabilizes the crystal lattice but introduces challenges in purity during synthesis .

Comparison with Non-Benzofuro-Oxazinone Analogs

  • Briaviolide F (C28H39O10Cl): A marine-derived diterpenoid with a hydroxyl group at C-2 and a hexanoyl group at C-12. Its α/β stereochemistry (determined via NOESY) contrasts with the planar benzofuro-oxazinone core but underscores the importance of substituent orientation .
  • Garcimultinone J (C38H50O6): Features a 3,4-dihydroxybenzoyl group, which enhances hydrogen-bonding capacity compared to the reference compound’s dimethoxyphenethyl group. This difference may influence antioxidant or enzyme-inhibitory activity .

Research Findings and Implications

Pharmacological Potential

  • CNS Activity : The pyridine and benzofuran motifs are common in neuromodulators (e.g., acetylcholinesterase inhibitors).
  • Anticancer Potential: Fluorinated analogs () may exhibit enhanced cytotoxicity due to improved membrane penetration .

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